14-(p-Chloro-m-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-(p-Chloro-m-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is a synthetic organic compound characterized by its unique structure, which includes a chlorinated phenoxy group and a tetraoxatetradecanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-(p-Chloro-m-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol typically involves the reaction of p-chloro-m-methylphenol with a suitable tetraoxatetradecanol precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
14-(p-Chloro-m-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
14-(p-Chloro-m-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 14-(p-Chloro-m-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 14-(p-Chloro-m-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol
- 14-(p-Chloro-m-methylphenoxy)-3,6,9,12-tetraoxatetradecan-2-ol
- 14-(p-Chloro-m-methylphenoxy)-3,6,9,12-tetraoxatetradecan-3-ol
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
93856-87-2 |
---|---|
Molecular Formula |
C17H27ClO6 |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C17H27ClO6/c1-15-14-16(2-3-17(15)18)24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19/h2-3,14,19H,4-13H2,1H3 |
InChI Key |
LSJIVUWAPHUOFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOCCOCCOCCOCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.